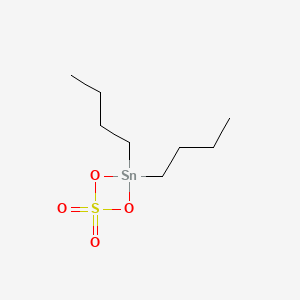
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide is a chemical compound with the molecular formula C8H18O4SSn. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to carbon. This compound is known for its unique structure, which includes a stannacyclobutane ring with oxygen and sulfur atoms incorporated into the ring system.
準備方法
The synthesis of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide typically involves the reaction of dibutyltin oxide with a suitable dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the stannacyclobutane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
作用機序
The mechanism of action of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
類似化合物との比較
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can be compared with other organotin compounds such as:
Dibutyltin dichloride: A simpler organotin compound with different reactivity and applications.
Tributyltin oxide: Known for its use as a biocide, with distinct biological activity compared to this compound.
Tetramethyltin: Another organotin compound with different structural and chemical properties
特性
CAS番号 |
22709-76-8 |
|---|---|
分子式 |
C8H18O4SSn |
分子量 |
329.00 g/mol |
IUPAC名 |
4,4-dibutyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C4H9.H2O4S.Sn/c2*1-3-4-2;1-5(2,3)4;/h2*1,3-4H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
InChIキー |
BEOSQUOYHDCDNU-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OS(=O)(=O)O1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


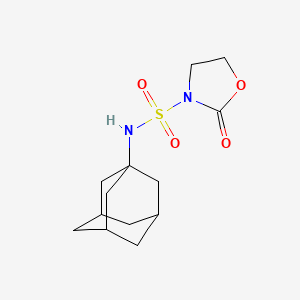
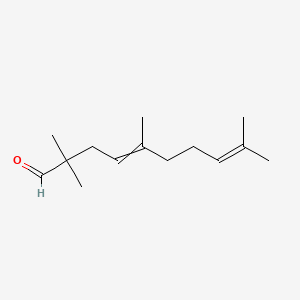
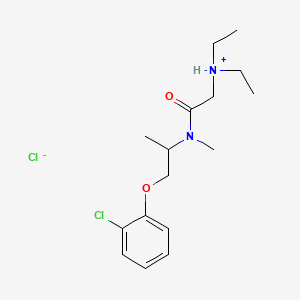
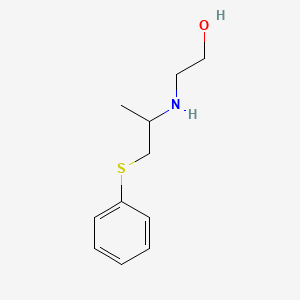
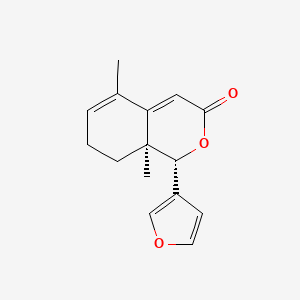
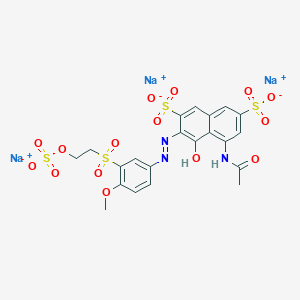


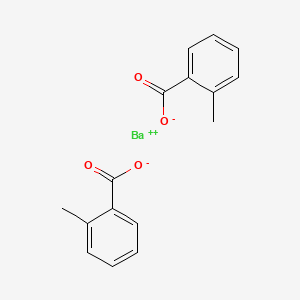
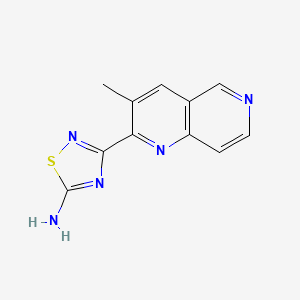
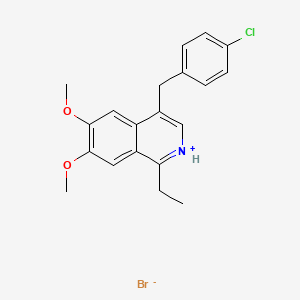
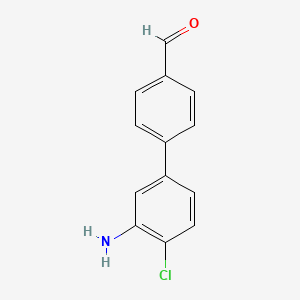
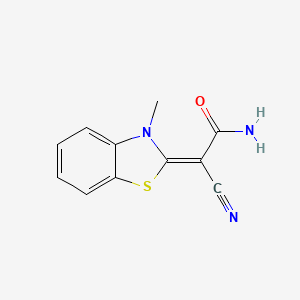
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
